molecular formula C20H14N2 B159395 2,3-Diphenylquinoxaline CAS No. 1684-14-6

2,3-Diphenylquinoxaline

Cat. No. B159395
CAS RN: 1684-14-6
M. Wt: 282.3 g/mol
InChI Key: RSNQVABHABAKEZ-UHFFFAOYSA-N
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Description

2,3-Diphenylquinoxaline is a chemical compound with the molecular formula C20H14N2 . It is a light beige or grey solid .


Synthesis Analysis

A series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction . Another method of synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound by heating in a solvent like rectified spirit .


Molecular Structure Analysis

The molecular structure of 2,3-Diphenylquinoxaline consists of a quinoxaline core with two phenyl groups attached at the 2 and 3 positions .


Chemical Reactions Analysis

The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry . The photophysical properties of dyes are influenced by their peripheral amines and the nature of solvents used .


Physical And Chemical Properties Analysis

2,3-Diphenylquinoxaline has a melting point of 125-128 °C . It is insoluble in water . The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry .

Scientific Research Applications

Optoelectrochemical Study

  • Scientific Field: Chemistry
  • Summary of Application: 2,3-Diphenylquinoxaline amine derivatives were synthesized and used as yellow-blue emissive materials for optoelectrochemical study .
  • Methods of Application: A series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction . The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry .
  • Results or Outcomes: The photophysical properties of dyes are influenced by their peripheral amines and the nature of solvents used. The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the D–A building units, which induces blue to yellow emission in both the solution and the neat solid film .

Electronic and Photovoltaic Effects

  • Scientific Field: Physics
  • Summary of Application: 2,3-Diphenylquinoxaline derivatives were synthesized and theoretically investigated for their electronic and photovoltaic effects .
  • Methods of Application: The molecules were designed, synthesized, and characterized with D–A–D–A configuration . The structural, theoretical, and optical properties were investigated .
  • Results or Outcomes: The distribution of HOMO/LUMO orbitals and the values of the ionization potential indicate good semiconducting properties of the compounds and that they can be a bipolar material . The optical study shows good absorption in visible light (λabs 380–550 nm) .

Biological Activity

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Quinoxalines, including 2,3-Diphenylquinoxaline, are important biological agents with several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
  • Methods of Application: Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
  • Results or Outcomes: Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

Bioactive Quinoxaline-Containing Sulfonamides

  • Scientific Field: Pharmacology
  • Summary of Application: The therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporation of the sulfonamide group into their chemical framework .
  • Methods of Application: The literature on the preparation, biological activities and structure-activity relationship (SAR) of quinoxaline sulfonamide derivatives was surveyed .
  • Results or Outcomes: Quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

Tubulin’s Colchicine Binding Site Inhibitor

  • Scientific Field: Biochemistry
  • Summary of Application: 2,3-Diphenylquinoxaline derivatives have been synthesized and evaluated for their biological activity as a Tubulin’s Colchicine Binding Site Inhibitor .
  • Methods of Application: The derivatives were synthesized and their cytotoxicity was evaluated by the MTT assay in different human cancer cell lines .
  • Results or Outcomes: The study found that these derivatives showed potential as inhibitors of Tubulin’s Colchicine Binding Site .

Organic Semiconductors

  • Scientific Field: Material Science
  • Summary of Application: 2,3-Diphenylquinoxaline derivatives have been synthesized and theoretically investigated for their use as organic semiconductors .
  • Methods of Application: The molecules were designed, synthesized, and characterized with D–A–D–A configuration . The structural, theoretical, and optical properties were investigated .
  • Results or Outcomes: The distribution of HOMO/LUMO orbitals and the values of the ionization potential indicate good semiconducting properties of the compounds and that they can be a bipolar material . The optical study shows good absorption in visible light (λabs 380–550 nm) .

Safety And Hazards

2,3-Diphenylquinoxaline can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

properties

IUPAC Name

2,3-diphenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNQVABHABAKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168560
Record name 2,3-Diphenylquinoxaline
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Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenylquinoxaline

CAS RN

1684-14-6
Record name 2,3-Diphenylquinoxaline
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Record name 2,3-Diphenylquinoxaline
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Record name 2,3-Diphenylquinoxaline
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Record name 2,3-Diphenylquinoxaline
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Record name 2,3-diphenylquinoxaline
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Record name 2,3-DIPHENYLQUINOXALINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,560
Citations
PS Singh, S Chacko, RM Kamble - New Journal of Chemistry, 2019 - pubs.rsc.org
In this study, a series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–…
Number of citations: 23 pubs.rsc.org
E GROVENSTEIN Jr, W POSTMAN… - The Journal of Organic …, 1960 - ACS Publications
Adduct from 2, 8-Diphenylquinoxaline. Dimethyl acetylenedicarboxylate and 2, 3-diphenylquinoxaline in methanol upon standing gave a yellow adduct whose elemental analysis, …
Number of citations: 16 pubs.acs.org
FA Siddiqui, SL Khan, RP Marathe… - Letters in Drug Design …, 2021 - ingentaconnect.com
Background: Pneumonia induced by a novel coronavirus (SARS-CoV-2) was named coronavirus disease 2019 (COVID-19). The Receptor-binding domain (RBD) of SARS-CoV-2 spike …
Number of citations: 31 www.ingentaconnect.com
YM Jing, FZ Wang, YX Zheng, JL Zuo - Journal of Materials Chemistry …, 2017 - pubs.rsc.org
Four novel iridium(III) complexes (Ir1–Ir4) containing 2,3-diphenylquinoxaline derivatives with or without fluoro-substituents at different positions (L1: 2,3-diphenylquinoxaline; L2: 6,7-…
Number of citations: 41 pubs.rsc.org
AH Shntaif, S Khan, G Tapadiya, A Chettupalli… - Digital Chinese …, 2021 - Elsevier
Objective Sulfanilamide, sulfadiazine, and dapsone were the first sulfonamides to be used to treat malaria by disrupting the folate biosynthesis process, which is essential for parasite …
Number of citations: 22 www.sciencedirect.com
JI Ahamed, GR Ramkumaar, P Kamalarajan… - Journal of Molecular …, 2022 - Elsevier
The quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde (DPQC) and 4, 4′-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) were synthesized using …
Number of citations: 11 www.sciencedirect.com
CW Yeh, TR Chen, JD Chen… - Crystal Growth and …, 2009 - ACS Publications
A series of Ag(I) complexes with zero-, one- and two-dimensional structures have been successfully prepared by the reactions of 2,3-diphenylquinoxaline, L, with corresponding Ag(I) …
Number of citations: 86 pubs.acs.org
SA Cantalupo, H Salvati, B McBurney, R Raju… - Journal of Chemical …, 2006 - Springer
White plates of 2,3-diphenylquinoxaline crystallize in the monoclinic space group P2 1 /n with Z = 4 and a = 6.0325(3) Å, b = 10.9516(6) Å, c = 22.5985(13) Å, and β = 95.107(2). The …
Number of citations: 5 link.springer.com
Z Lu, C Li, C Du, X Gong, Z Bo - Chinese Journal of Polymer Science, 2013 - Springer
6,7-Dialkoxy-2,3-diphenylquinoxaline based narrow band gap conjugated polymers, poly[2,7-(9-octyl-9H-carbazole)-alt-5,5-(5,8-di-2-thinenyl-(6,7-dialkoxy-2,3-diphenylquinoxaline))] (…
Number of citations: 32 link.springer.com
K Pei, Y Wu, A Islam, Q Zhang, L Han… - … Applied Materials & …, 2013 - ACS Publications
Controlling the sensitizer morphology on a nanocrystalline TiO 2 surface is beneficial to facilitating electron injection and suppressing charge recombination. Given that the grafted alkyl …
Number of citations: 188 pubs.acs.org

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